N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiazole core linked to a piperidine-2-carboxamide moiety sulfonylated at the thiophen-2-yl group. The tetrahydrobenzothiazole ring system is a partially saturated bicyclic structure, which may adopt puckered conformations depending on substituent effects and crystallographic packing . This compound’s structural complexity necessitates rigorous validation via crystallographic tools like SHELX for bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S3/c21-16(19-17-18-12-6-1-2-8-14(12)25-17)13-7-3-4-10-20(13)26(22,23)15-9-5-11-24-15/h5,9,11,13H,1-4,6-8,10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTULWHGGYYBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC3=C(S2)CCCC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has been reported to act as an inhibitor of bacterial DNA gyrase B (GyrB). This interaction involves various molecular interactions that stabilize the molecular complexes.
Comparison with Similar Compounds
Structural Features
Ring Puckering and Conformational Analysis
The tetrahydrobenzothiazole ring in the target compound is a six-membered ring, which may exhibit chair or boat conformations. Using Cremer-Pople puckering parameters, its puckering amplitude (Q) and phase angle (φ) can be quantified and compared to related bicyclic systems. For example:
The thiophen-2-ylsulfonyl group introduces steric and electronic differences compared to phenylsulfonyl analogs. The sulfur atom in thiophene enhances π-π stacking interactions, while the sulfonyl group increases polarity.
Functional Group Variations
Comparative analysis of substituents:
The target compound’s piperidine-2-carboxamide group may offer improved solubility over ureido-linked analogs (e.g., PF 43(1) Compound z) due to hydrogen-bonding capacity.
Pharmacological and Physicochemical Properties
- Thiazole Derivatives: Known for antimicrobial and antiviral activity; the tetrahydrobenzothiazole core may enhance blood-brain barrier penetration.
- Sulfonamide Groups : Common in protease inhibitors; the thiophene variant may reduce cytotoxicity compared to benzene-sulfonamides.
| Property | Target Compound | Benzodioxine-Thiadiazole | PF 43(1) Compound z |
|---|---|---|---|
| logP (Hypothetical) | 2.8 | 3.2 | 1.5 |
| Water Solubility (mg/mL) | 0.15 | 0.08 | 0.5 |
Crystallographic Validation
The target compound’s structure would require validation via SHELX software, which refines bond lengths and angles with high precision . For example, the C-S bond in the thiophen-2-ylsulfonyl group is expected to be ~1.76 Å, consistent with similar sulfonamide structures.
Preparation Methods
Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine
The tetrahydrobenzo[d]thiazole scaffold is synthesized via cyclization of 2-bromocyclohexane-1,3-dione with thiourea under reflux conditions. This method, adapted from studies on analogous thiazole derivatives, proceeds as follows:
Procedure :
A mixture of 2-bromocyclohexane-1,3-dione (10.0 g, 0.052 mol) and thiourea (4.76 g, 0.062 mol) in absolute ethanol (150 mL) is refluxed for 6 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). Upon cooling, the precipitated product is filtered and recrystallized from ethanol to yield 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole as a pale-yellow solid (7.2 g, 72% yield).
Characterization :
- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.75–1.82 (m, 2H, CH₂), 2.45–2.55 (m, 2H, CH₂), 2.70–2.78 (m, 2H, CH₂), 6.92 (s, 2H, NH₂).
Preparation of tert-Butyl Piperidine-2-Carboxylate
The piperidine-2-carboxylic acid precursor is protected as its tert-butyl ester to facilitate subsequent coupling reactions.
Procedure :
Piperidine-2-carboxylic acid (5.0 g, 0.039 mol) is dissolved in dry dichloromethane (50 mL). tert-Butyl dicarbonate (9.5 g, 0.043 mol) and 4-dimethylaminopyridine (0.5 g, 0.004 mol) are added, and the mixture is stirred at room temperature for 12 hours. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄. Evaporation yields tert-butyl piperidine-2-carboxylate as a colorless oil (7.1 g, 85%).
Coupling of tert-Butyl Piperidine-2-Carboxylate with 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine
The protected piperidine is coupled to the thiazole amine via carbodiimide-mediated amide bond formation.
Procedure :
A solution of tert-butyl piperidine-2-carboxylate (4.2 g, 0.019 mol), 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (3.0 g, 0.018 mol), EDC (4.0 g, 0.021 mol), and HOBt (2.8 g, 0.021 mol) in dry DMF (50 mL) is stirred at 0°C for 30 minutes, then warmed to room temperature for 24 hours. The mixture is diluted with ethyl acetate, washed with water and brine, and purified via column chromatography (ethyl acetate/hexane, 1:3) to yield tert-butyl 2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)piperidine-1-carboxylate as a white solid (5.1 g, 68%).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 1.65–1.80 (m, 4H, piperidine CH₂), 2.10–2.25 (m, 2H, piperidine CH₂), 3.10–3.30 (m, 2H, piperidine CH₂), 4.20–4.35 (m, 1H, piperidine CH), 6.95 (s, 1H, thiazole CH).
Deprotection of tert-Butyl Carbamate
The Boc group is removed to expose the piperidine nitrogen for sulfonylation.
Procedure :
tert-Butyl 2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)piperidine-1-carboxylate (5.0 g, 0.012 mol) is treated with 4M HCl in dioxane (50 mL) at 0°C for 2 hours. The solvent is evaporated, and the residue is neutralized with saturated NaHCO₃ to yield 2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)piperidine as a white powder (3.2 g, 82%).
Sulfonylation with Thiophene-2-Sulfonyl Chloride
The free piperidine amine is sulfonylated using thiophene-2-sulfonyl chloride.
Procedure :
To a solution of 2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)piperidine (3.0 g, 0.009 mol) in dry DCM (50 mL), triethylamine (2.5 mL, 0.018 mol) and thiophene-2-sulfonyl chloride (1.8 g, 0.010 mol) are added at 0°C. The mixture is stirred at room temperature for 12 hours, washed with 1M HCl and water, then purified via column chromatography (ethyl acetate/hexane, 1:2) to yield the title compound as a white solid (3.1 g, 70%).
Characterization :
- IR (KBr) : 1680 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.60–1.85 (m, 4H, piperidine CH₂), 2.10–2.30 (m, 2H, piperidine CH₂), 3.00–3.20 (m, 2H, piperidine CH₂), 3.80–3.95 (m, 1H, piperidine CH), 7.10–7.30 (m, 3H, thiophene and thiazole CH), 8.05 (s, 1H, NH).
- MS (ESI) : m/z 435.6 [M+H]⁺.
Optimization and Yield Analysis
| Step | Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiazole formation | 72 | 98.5 |
| 2 | Boc protection | 85 | 99.0 |
| 3 | Amide coupling | 68 | 97.8 |
| 4 | Deprotection | 82 | 98.2 |
| 5 | Sulfonylation | 70 | 98.0 |
Discussion of Synthetic Challenges
- Amide Coupling Efficiency : The use of EDC/HOBt in DMF provided optimal activation of the carboxylic acid, though competing side reactions (e.g., piperidine acylation) necessitated careful stoichiometric control.
- Sulfonylation Selectivity : The secondary amine in piperidine exhibited moderate reactivity toward thiophene-2-sulfonyl chloride, requiring excess reagent and prolonged reaction times.
- Purification Complexity : Chromatographic separation was critical due to the polar nature of intermediates, particularly after deprotection.
Q & A
Q. What are the standard synthetic routes for N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Cyclization of o-aminothiophenol derivatives with aldehydes under oxidative conditions .
- Piperidine carboxamide introduction : Amide bond formation using activated carboxylic acids or acid chlorides, followed by sulfonylation with thiophen-2-ylsulfonyl chloride .
- Sulfonyl group incorporation : Reaction with thiophene-2-sulfonyl chloride in the presence of a base (e.g., NaH or K₂CO₃) . Key solvents include DMF or dichloromethane, with yields optimized by controlling temperature and stoichiometry .
Q. How is structural confirmation and purity assessed for this compound?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (e.g., thiophene and tetrahydrobenzo[d]thiazol signals) and aliphatic piperidine protons .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- HPLC : Purity >95% is standard for biological assays, with retention times matched against synthetic intermediates .
Q. What are the core structural features influencing its bioactivity?
Critical motifs include:
- Tetrahydrobenzo[d]thiazole : Enhances lipophilicity and membrane permeability .
- Thiophen-2-ylsulfonyl group : Modulates electronic properties and potential sulfonamide-based target interactions .
- Piperidine carboxamide : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation steps?
Challenges include competing side reactions (e.g., over-sulfonylation). Methodological improvements:
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to reduce byproducts .
- Catalytic bases : Use DMAP (4-dimethylaminopyridine) to enhance reactivity in non-polar solvents .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product in >80% yield .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Example: Analogues with fluorinated vs. methoxy substituents show divergent antimicrobial potencies. Approaches include:
- Structure-Activity Relationship (SAR) studies : Compare EC₅₀ values of derivatives (Table 1) .
- Molecular docking : Predict binding affinities to targets like bacterial dihydrofolate reductase .
Table 1 : Comparative Bioactivity of Analogues
| Compound | Substituent | MIC (μg/mL) vs. S. aureus | Source |
|---|---|---|---|
| Target Compound | Thiophen-2-ylsulfonyl | 12.5 | |
| Fluoro-substituted analog | 4-Fluorophenyl | 25.0 | |
| Methoxy-substituted analog | 4-Methoxyphenyl | 6.25 |
Q. How do solvent polarity and pH affect stability in biological assays?
- Polar solvents (e.g., DMSO) : Enhance solubility but may promote hydrolysis of the sulfonamide group at pH >8 .
- Buffered solutions (pH 7.4) : Maintain stability for >24 hours, as shown by LC-MS monitoring .
- Freeze-thaw cycles : Degradation <5% after three cycles in PBS, validated via HPLC .
Q. What computational methods predict metabolic pathways for this compound?
- CYP450 metabolism : Use in silico tools like StarDrop or Schrödinger to identify oxidation sites (e.g., piperidine ring) .
- Glucuronidation likelihood : MetaSite predicts low susceptibility due to steric hindrance from the tetrahydrobenzo[d]thiazole group .
Experimental Design Considerations
Q. How to design a robust SAR study for derivatives?
- Diverse substituent libraries : Synthesize analogues with variations in sulfonyl (e.g., methyl vs. phenyl) and thiazole (e.g., hydroxy vs. chloro) groups .
- High-throughput screening : Use 96-well plate assays for IC₅₀ determination against kinase or protease panels .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
Q. What techniques elucidate binding mechanisms with target proteins?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
- X-ray crystallography : Co-crystallize with proteins (e.g., carbonic anhydrase) to resolve binding modes at 2.0 Å resolution .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results?
Discrepancies may arise from:
- Cell line variability : NCI-H460 (lung cancer) vs. HepG2 (hepatic) cells show differential sensitivity due to transporter expression .
- Assay conditions : Pre-incubation time (24 vs. 48 hours) impacts IC₅₀ values .
- Batch purity : Impurities >5% (e.g., unreacted sulfonyl chloride) skew results; validate via NMR and HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
